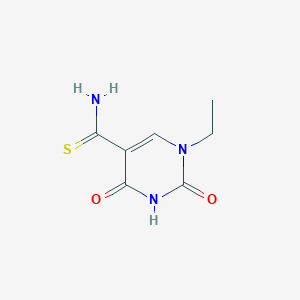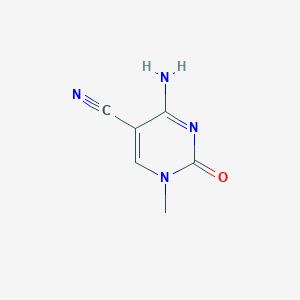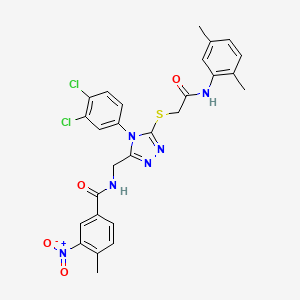
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with carboxymethyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carboxylic acid derivatives, including 3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid, can be achieved through asymmetric Michael addition reactions of carboxylate-substituted enones . This method involves the use of organocatalysts to achieve high enantiomeric purity. For example, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess can be synthesized in two steps using this approach .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxymethyl and trifluoromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler derivative without the carboxymethyl and trifluoromethyl groups.
1-(3-(Fluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Contains a fluoromethyl group instead of a trifluoromethyl group.
5-Methylpyrrolidine-3-carboxylic acid: Lacks the carboxymethyl and trifluoromethyl groups but has a methyl group at the 5-position.
Uniqueness
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Propriétés
Formule moléculaire |
C9H12F3NO4 |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO4/c1-13-3-2-8(7(16)17,4-5(14)15)6(13)9(10,11)12/h6H,2-4H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
PWYDGCAYLDNDHP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1C(F)(F)F)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
![6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14880092.png)



![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)
![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)

![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)

![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
